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Compound of Interest

Compound Name: Chlorfluazuron

Cat. No.: B1668723

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorfluazuron, a benzoylurea insecticide, acts as a potent insect growth regulator by
inhibiting chitin synthesis, a process vital for insect exoskeleton formation but absent in
mammals. This specificity contributes to its low acute toxicity in mammalian species. This
technical guide provides a comprehensive overview of the toxicological profile and safety
assessment of Chlorfluazuron, drawing from a range of non-clinical toxicity studies. The
information herein is intended to support researchers, scientists, and drug development
professionals in understanding the potential risks associated with this compound. All
guantitative data are summarized in structured tables for ease of comparison, and detailed
experimental protocols for key studies are described based on internationally recognized
guidelines.

Toxicological Profile

The toxicological profile of Chlorfluazuron has been evaluated through a series of studies
investigating its potential for acute, sub-chronic, and chronic toxicity, as well as its genotoxicity,
carcinogenicity, and reproductive and developmental effects.

Acute Toxicity
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Chlorfluazuron exhibits low acute oral toxicity in mammalian species. The median lethal dose

(LD50) has been determined in several studies, as summarized in the table below.

Table 1: Acute Toxicity of Chlorfluazuron

Route of L5 Observed
Species Sex Administrat Clinical Reference
: (mglkg bw) :
ion Signs
Dyspnea,
exophthalmo
s, unkempt
Rat Male/Female Oral > 8,500 ‘ [1]
ur,
hunchback
position
No specific
Mouse Male/Female Oral > 8,500 signs [2]
reported
Rabbit Male/Female Dermal > 2,000 Non-irritating [3]
_ No specific
Inhalation )
Rat Male/Female (an) > 2.4 mg/L signs [1]
reported
No specific
Quall - Oral > 2,510 signs [1]
reported
No specific
Mallard Duck - Oral > 2,510 signs
reported

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies have been conducted in rats, mice, and dogs to evaluate the

effects of long-term exposure to Chlorfluazuron. The primary target organs identified are the

liver and thyroid gland.
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Table 2: Sub-chronic and Chronic Toxicity of Chlorfluazuron

Study

Species .
Duration

Route

NOAEL

(mglkg
bw/day)

LOAEL

(mglkg
bw/day)

Key
L Referenc
Findings

at LOAEL

Rat 90-day

Oral

2.97 (Male) -

Increased
liver weight
and serum

cholesterol

Rat 2-year

Oral

125 (Male),
3.3 -

(Female)

Increased
mortality
(males),
increased
total and
esterified
cholesterol

(females)

Mouse 2-year

Oral

Increased
incidence
of
endometria
| stromal
sarcoma
(genotoxic
mechanism

unlikely)

Dog -

Oral

No specific
data
available in
search

results

Genotoxicity
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A battery of in vitro and in vivo genotoxicity studies has been conducted to assess the
mutagenic and clastogenic potential of Chlorfluazuron. The overall weight of evidence
suggests that Chlorfluazuron is not genotoxic.

Table 3: Genotoxicity of Chlorfluazuron

Metabolic
Assay Test System L. Result Reference
Activation
Salmonella ] ) )
Ames Test o With and without ~ Negative
typhimurium
Chinese Hamster
Chromosomal ] ) )
] Ovary (CHO) With and without ~ Negative
Aberration
cells
DNA Repair - - Negative
In vivo
) Mouse bone )
Micronucleus - Negative
marrow
Test

While most regulatory assessments conclude a lack of genotoxicity relevant to human health,
some studies using Drosophila melanogaster have suggested potential genotoxic effects,
including aneuploidy, chromosomal aberrations, and DNA fragmentation. However, the
relevance of these findings to mammals is considered low.

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. In rats,
Chlorfluazuron was not found to be carcinogenic. In mice, a significant increase in the
incidence of endometrial stromal sarcoma was observed; however, it was concluded that a
genotoxic mechanism was unlikely to be involved.

Reproductive and Developmental Toxicity

Chlorfluazuron has been evaluated for its potential to cause reproductive and developmental
toxicity. The available data indicate that it is not a reproductive or developmental toxicant.
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Table 4: Reproductive and Developmental Toxicity of Chlorfluazuron

) NOAEL (mgl/kg -
Species Study Type Key Findings Reference
bw/day)
) No adverse
Two-generation
Rat ) > 1000 effects on
reproduction )
reproduction
Rat Developmental > 1000 Not teratogenic
Rabbit Developmental > 1000 Not teratogenic
Neurotoxicity

Specific neurotoxicity studies for Chlorfluazuron are not extensively detailed in the available
public literature. A subacute neurotoxicity study in rats showed no evidence of neurotoxic
effects. In cases of intentional ingestion of Chlorfluazuron-containing insecticides, observed
mental changes were attributed to the solvent naphtha rather than Chlorfluazuron itself, given
the low mammalian toxicity of the active ingredient.

Safety Assessment

The safety assessment of Chlorfluazuron involves the determination of health-based guidance
values, such as the No-Observed-Adverse-Effect Level (NOAEL) and the Acceptable Daily
Intake (ADI).

No-Observed-Adverse-Effect-Level (NOAEL)

The lowest NOAEL identified across all toxicological studies was 2.97 mg/kg bw/day in a 90-
day subacute toxicity study in male rats. However, for the purpose of establishing a long-term
exposure limit, the Food Safety Commission of Japan (FSCJ) considered the NOAEL of 3.3
mg/kg bw/day from a two-year chronic toxicity/carcinogenicity study in female rats to be more
appropriate due to the longer duration of the study.

Acceptable Daily Intake (ADI)
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The FSCJ established an ADI of 0.033 mg/kg bw/day for Chlorfluazuron. This was calculated
by applying a safety factor of 100 to the NOAEL of 3.3 mg/kg bw/day from the two-year rat
study.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of Chlorfluazuron are based
on internationally accepted guidelines, primarily those established by the Organisation for
Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 423)

o Test System: Typically, young adult rats of a standard laboratory strain.
o Dose Administration: A single oral dose administered by gavage.

e Procedure: Animals are fasted prior to dosing. A stepwise procedure is used where a small
group of animals (usually 3) of a single sex is dosed at a defined level. The outcome
determines the dose for the next group.

» Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for at least 14 days. A gross necropsy is performed on all animals at the end of the
study.

Mortality

Dose next group
at a lower level
Dose next group
at a higher level

Stop test and
determine LD50 cut-off

Dose Group 1 (e.g., 3 females) Observe for mortality and Outcome?
at a defined starting dose clinical signs (14 days) utcomes

No Mortality

Click to download full resolution via product page

Caption: Acute Oral Toxicity Experimental Workflow.
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90-Day Sub-chronic Oral Toxicity Study (as per OECD
Guideline 408)

o Test System: Typically, rats of a standard laboratory strain.

o Dose Administration: The test substance is administered daily in the diet, drinking water, or
by gavage for 90 days.

o Groups: At least three dose groups and a control group, with a recommended 20 animals per

sex per group.

o Observations: Daily clinical observations, weekly body weight and food/water consumption
measurements. Hematology, clinical chemistry, and urinalysis are conducted at termination.

» Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological
examination is performed on all animals in the control and high-dose groups, and on any
tissues showing gross abnormalities in other groups.

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: Acclimatization of Rats

Randomization into Dose Groups
(Control, Low, Mid, High)

:

Daily Dosing for 90 Days

Y
In-life Observations
- Clinical Signs
- Body Weight
- Food/Water Intake

Terminal Procedures

Gross Necropsy & Organ Weights

' '

Histopathology Hematology & Clinical Chemistry

' '

Data Analysis & NOAEL Determination

Click to download full resolution via product page

Caption: 90-Day Sub-chronic Toxicity Study Workflow.

Two-Generation Reproductive Toxicity Study (as per
OECD Guideline 416)
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o Test System: Typically, rats.

e Procedure: The test substance is administered to the parental (P) generation for a pre-
mating period, during mating, gestation, and lactation. The first-generation (F1) offspring are
then selected and administered the test substance through to their mating and the
production of the second-generation (F2) offspring.

o Endpoints: Effects on male and female reproductive performance (e.qg., fertility, gestation
length), and on the viability, growth, and development of the offspring are evaluated.
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Caption: Two-Generation Reproductive Toxicity Study Workflow.

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/product/b1668723?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Genotoxicity Assays

o Ames Test (OECD Guideline 471): This bacterial reverse mutation assay uses several
strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The test is
conducted with and without a metabolic activation system (S9 mix).

e In Vitro Chromosomal Aberration Test (OECD Guideline 473): This assay assesses the
potential of a substance to induce structural chromosomal abnormalities in cultured
mammalian cells (e.g., CHO cells or human lymphocytes).

¢ In Vivo Micronucleus Test (OECD Guideline 474): This test evaluates the potential of a
substance to cause chromosomal damage in the bone marrow of rodents by measuring the
frequency of micronucleated erythrocytes.

Mechanism of Action and Mammalian Signaling
Pathways

Chlorfluazuron's primary mode of action in insects is the inhibition of chitin synthesis, a key
component of the insect cuticle. This mechanism is highly specific to arthropods and is not
present in mammals. Consequently, there is a lack of evidence from the reviewed literature to
suggest that Chlorfluazuron directly interacts with or modulates specific mammalian signaling
pathways at toxicologically relevant doses. The observed toxic effects in mammals, such as on
the liver and thyroid, are likely the result of general toxicological stress at high dose levels
rather than interference with a specific signaling cascade.
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Caption: Safety Assessment and ADI Derivation Logic.

Conclusion

Chlorfluazuron demonstrates a low order of acute toxicity in mammals and is not considered
to be genotoxic, carcinogenic in rats, or a reproductive or developmental toxicant. The primary
target organs upon repeated exposure at high doses are the liver and thyroid. The established
Acceptable Daily Intake (ADI) of 0.033 mg/kg bw/day, based on long-term toxicity studies in
rats and the application of a 100-fold safety factor, provides a robust margin of safety for
human exposure. The insect-specific mode of action of Chlorfluazuron underpins its favorable
toxicological profile in mammalian species. This guide provides a foundational understanding
for professionals involved in the assessment and development of chemical compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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